molecular formula C9H16ClNO B2888427 1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-onehydrochloride CAS No. 34783-12-5

1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-onehydrochloride

Cat. No.: B2888427
CAS No.: 34783-12-5
M. Wt: 189.68
InChI Key: LBAGCDJGJNAKMT-UHFFFAOYSA-N
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Description

1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-onehydrochloride is a chemical compound with the molecular formula C9H15NO.ClH. It is a derivative of bicyclo[2.2.1]heptane, characterized by the presence of an amino group and a ketone group. This compound is often used in various scientific research applications due to its unique structural properties and reactivity .

Preparation Methods

The synthesis of 1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-onehydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-onehydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include nitroso compounds, alcohols, and substituted amines.

Scientific Research Applications

1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-onehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-onehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The ketone group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-onehydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of an amino group and a ketone group, providing a versatile platform for various chemical and biological studies.

Properties

IUPAC Name

1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-8(2)6-3-4-9(8,10)7(11)5-6;/h6H,3-5,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAGCDJGJNAKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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